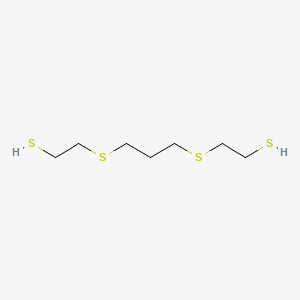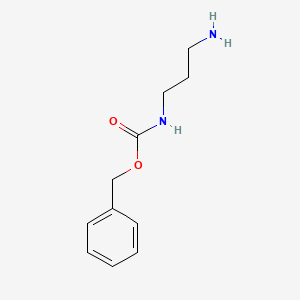
苄基(3-氨基丙基)氨基甲酸酯
概述
描述
Benzyl (3-aminopropyl)carbamate is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (3-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (3-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
PROTAC 连接体开发
苄基(3-氨基丙基)氨基甲酸酯: 用于开发PROTACs(蛋白降解靶向嵌合体) 。PROTACs 是一类新型治疗剂,可靶向蛋白质进行降解。该化合物用作连接体分子,将蛋白质结合基团连接到 E3 连接酶识别基序,促进靶蛋白的泛素化和随后的蛋白酶体降解。
材料科学研究
在材料科学领域,该化合物因其在创造新型聚合物材料方面的潜力而备受关注 。它与各种化学结构相互作用的能力可以导致开发具有独特性能的新型材料,例如增强的耐久性、柔韧性或热稳定性。
化学合成
苄基(3-氨基丙基)氨基甲酸酯: 是有机合成中的宝贵中间体 。它可以用来引入苄基氨基甲酸酯保护基,这对合成复杂分子至关重要,尤其是在制药行业。
色谱法
该化合物的独特结构使其可用作色谱法中的固定相改性剂 。它可以通过改进化合物与改性固定相的相互作用来提高化合物分离效果,从而提高分析方法的分辨率。
分析化学
在分析化学领域,苄基(3-氨基丙基)氨基甲酸酯可用作含胺类反应性官能团化合物的衍生化试剂 。这种衍生化可以提高各种光谱技术中分析物的挥发性或可检测性。
药物发现
该化合物在药物发现中用作开发新型候选药物的支架 。它的结构可以被修饰以创建各种衍生物,使研究人员能够探索广泛的生物活性以及药理特性。
聚集诱导发射 (AIE) 研究
苄基(3-氨基丙基)氨基甲酸酯: 正被研究其在 AIE 中的作用,AIE 是一种现象,其中溶液中的非发射分子在聚集时会发出光 。这种特性对于开发新型光学材料和传感器非常重要。
生物偶联技术
最后,它用于生物偶联技术,将生物分子连接到各种表面或载体上 。该化合物中的胺基可以与生物分子或表面上的羧基反应,形成稳定的酰胺键,这对于创建靶向药物递送系统或诊断工具至关重要。
安全和危害
未来方向
Benzyl (3-aminopropyl)carbamate belongs to the family of β-alanine analogs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . This suggests potential future directions in drug design and discovery .
作用机制
Target of Action
Benzyl (3-aminopropyl)carbamate is a type of carbamate compound . Carbamates are often used as protecting groups for amines, which are essential for the synthesis of peptides . .
Mode of Action
As a carbamate, Benzyl (3-aminopropyl)carbamate likely interacts with its targets by forming a covalent bond, thereby protecting the amine group during peptide synthesis . The carbamate group can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
Given its role as a protecting group for amines, it likely plays a crucial role in peptide synthesis pathways .
Result of Action
The primary result of the action of Benzyl (3-aminopropyl)carbamate is the protection of amines during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions involving the amine group.
属性
IUPAC Name |
benzyl N-(3-aminopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWABCYGGVHAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70329134 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46460-73-5 | |
| Record name | Benzyl (3-aminopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70329134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


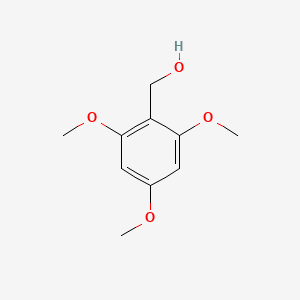
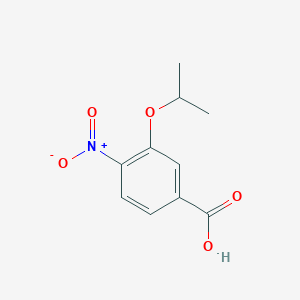
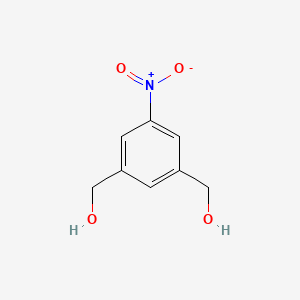
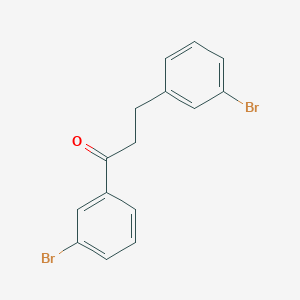



![3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione](/img/structure/B1330780.png)

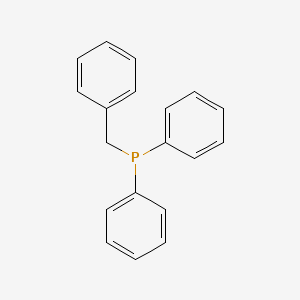
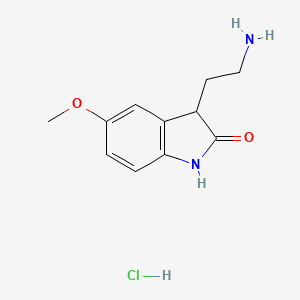
![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)
